2-[4-(3-methoxyphenyl)piperazin-1-yl]-6-(3-methylbutyl)pyrimidin-4(3H)-one
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Overview
Description
2-[4-(3-methoxyphenyl)piperazin-1-yl]-6-(3-methylbutyl)pyrimidin-4(3H)-one is a complex organic compound that has garnered interest in various fields of scientific research
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-(3-methoxyphenyl)piperazin-1-yl]-6-(3-methylbutyl)pyrimidin-4(3H)-one typically involves multiple steps, starting with the preparation of the piperazine derivative. The methoxyphenyl group is introduced through a nucleophilic substitution reaction, followed by the formation of the pyrimidinone core via cyclization reactions. Common reagents used in these reactions include methoxybenzene, piperazine, and various alkylating agents.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the reaction conditions to maximize yield and purity, including the use of high-pressure reactors and continuous flow systems to enhance reaction efficiency.
Chemical Reactions Analysis
Types of Reactions
2-[4-(3-methoxyphenyl)piperazin-1-yl]-6-(3-methylbutyl)pyrimidin-4(3H)-one undergoes various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The pyrimidinone core can be reduced to form a dihydropyrimidine derivative.
Substitution: The piperazine ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
Major products formed from these reactions include hydroxylated derivatives, dihydropyrimidine compounds, and various substituted piperazine derivatives.
Scientific Research Applications
2-[4-(3-methoxyphenyl)piperazin-1-yl]-6-(3-methylbutyl)pyrimidin-4(3H)-one has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand for various biological receptors.
Medicine: Explored for its therapeutic potential in treating neurological disorders due to its interaction with adrenergic receptors.
Mechanism of Action
The mechanism of action of 2-[4-(3-methoxyphenyl)piperazin-1-yl]-6-(3-methylbutyl)pyrimidin-4(3H)-one involves its interaction with specific molecular targets, such as adrenergic receptors. The compound binds to these receptors, modulating their activity and influencing various physiological pathways. This interaction can lead to therapeutic effects, particularly in the central nervous system.
Comparison with Similar Compounds
Similar Compounds
Trazodone: An arylpiperazine-based compound used as an antidepressant.
Naftopidil: An alpha1-adrenergic receptor antagonist used to treat benign prostatic hyperplasia.
Urapidil: Another alpha1-adrenergic receptor antagonist with antihypertensive properties.
Uniqueness
2-[4-(3-methoxyphenyl)piperazin-1-yl]-6-(3-methylbutyl)pyrimidin-4(3H)-one is unique due to its specific substitution pattern and the presence of both a piperazine ring and a pyrimidinone core. This unique structure allows it to interact with a distinct set of molecular targets, potentially offering therapeutic benefits not seen with similar compounds .
Properties
Molecular Formula |
C20H28N4O2 |
---|---|
Molecular Weight |
356.5 g/mol |
IUPAC Name |
2-[4-(3-methoxyphenyl)piperazin-1-yl]-4-(3-methylbutyl)-1H-pyrimidin-6-one |
InChI |
InChI=1S/C20H28N4O2/c1-15(2)7-8-16-13-19(25)22-20(21-16)24-11-9-23(10-12-24)17-5-4-6-18(14-17)26-3/h4-6,13-15H,7-12H2,1-3H3,(H,21,22,25) |
InChI Key |
VVHJIWASHVEQAH-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CCC1=CC(=O)NC(=N1)N2CCN(CC2)C3=CC(=CC=C3)OC |
Origin of Product |
United States |
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